N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce bromine atoms at specific positions.
Acylation: The brominated intermediate is then subjected to acylation with 2-(2,4-dibromophenoxy)acetic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Efficient acylation: processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) for oxidation.
Reducing agents: such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Substituted derivatives: with different functional groups replacing the bromine atoms.
Oxidized or reduced forms: of the original compound, depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-chloro-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2,4-dibromophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br3NO2/c1-9-2-4-13(11(17)6-9)19-15(20)8-21-14-5-3-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUAIJGRHGLTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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